

# 5-Bromothiophene-2-boronic acid CAS number and molecular structure

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## Compound of Interest

Compound Name: *5-Bromothiophene-2-boronic acid*

Cat. No.: *B068155*

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## An In-depth Technical Guide to 5-Bromothiophene-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Bromothiophene-2-boronic acid**, a versatile reagent in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.

## Core Compound Identification

**5-Bromothiophene-2-boronic acid** is a key building block in synthetic chemistry, valued for its role in forming carbon-carbon bonds through cross-coupling reactions.

- CAS Number: 162607-17-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C<sub>4</sub>H<sub>4</sub>BB<sub>1</sub>O<sub>2</sub>S[\[1\]](#)
- Synonyms: 5-Bromo-2-thienylboronic acid, (5-Bromothiophen-2-yl)boronic acid[\[2\]](#)

### Molecular Structure:

The structure consists of a thiophene ring brominated at the 5-position and substituted with a boronic acid group at the 2-position.

- SMILES: OB(O)c1ccc(Br)s1[4]
- InChI Key: USJPOBDLWVCPGG-UHFFFAOYSA-N[4]

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of **5-Bromothiophene-2-boronic acid**.

Property	Value	Reference
Molecular Weight	206.85 g/mol	[2][4]
Appearance	Solid	[4]
Melting Point	95-100 °C (lit.)	[3][4]
Assay	≥95%	[4]
Storage Temperature	2-8°C	[4]

## Key Applications in Synthesis

**5-Bromothiophene-2-boronic acid** is a crucial reactant in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex organic molecules. Its applications are prominent in the development of pharmaceuticals and materials science.

Primary applications include:

- Suzuki-Miyaura Coupling: This is the most common application, used for synthesizing biaryl compounds. It is instrumental in creating benzotriazole-containing organic sensitizers and in the synthesis of natural products like ratanhine.[3] The thiophene moiety is a common scaffold in medicinal chemistry, and this reaction allows for the introduction of various aryl or heteroaryl groups.[5][6]
- Sonogashira Coupling: Used in microwave-assisted reactions for the synthesis of ethynylarylboronates.[3]

- Drug Development: Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] **5-Bromothiophene-2-boronic acid** serves as a precursor for novel bioactive molecules.

## Experimental Protocols

A detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and may require optimization for specific substrates.

Protocol: General Suzuki-Miyaura Coupling of an Aryl Halide with **5-Bromothiophene-2-boronic acid**

Materials:

- Aryl halide (1 equivalent)
- 5-Bromothiophene-2-boronic acid** (1.1 - 1.5 equivalents)
- Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  (1-5 mol%)[5][7]
- Base, e.g., Potassium Carbonate ( $K_2CO_3$ ) or Potassium Phosphate ( $K_3PO_4$ ) (2-3 equivalents)[5][7]
- Solvent system, e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water[5][7]
- Inert gas (Nitrogen or Argon)

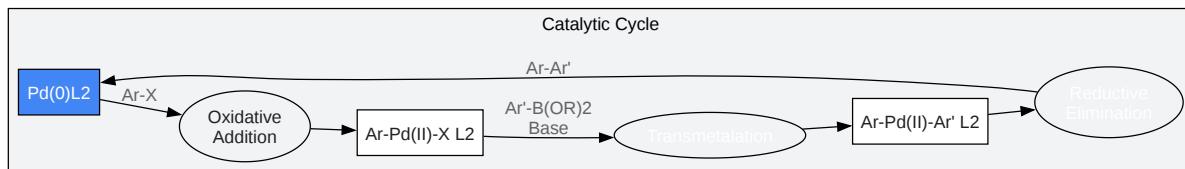
Procedure:

- Reaction Setup: To a flame-dried round-bottom flask or reaction tube, add the aryl halide, **5-Bromothiophene-2-boronic acid**, palladium catalyst, and base.
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.
- Solvent Addition: Add the degassed solvent system via syringe.

- Reaction Conditions: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[7]
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
  - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ).
  - Filter the mixture to remove the drying agent.
- Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

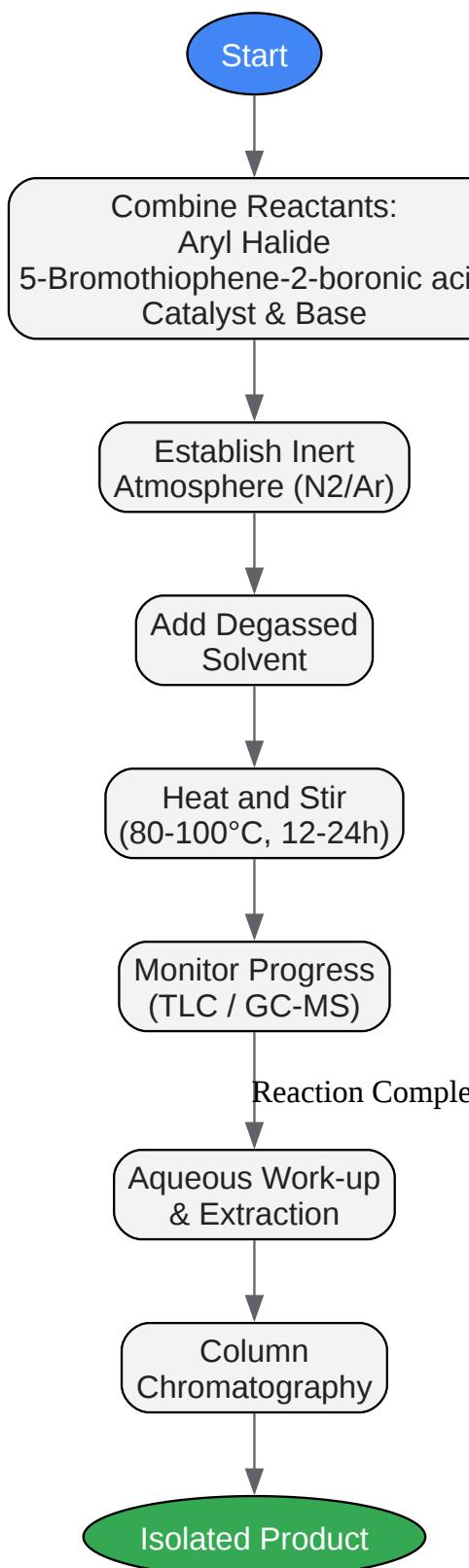
## Visualized Workflows and Mechanisms

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

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